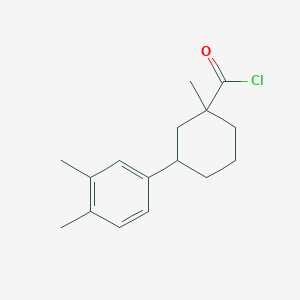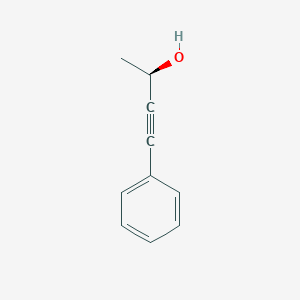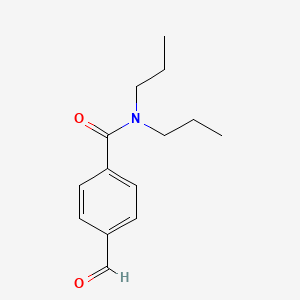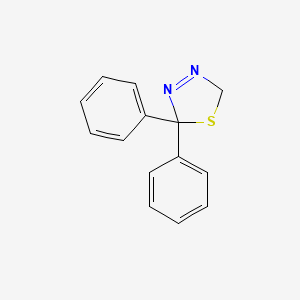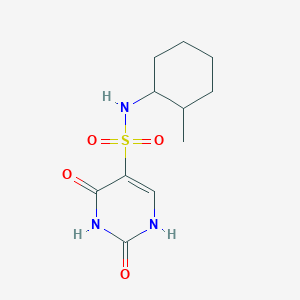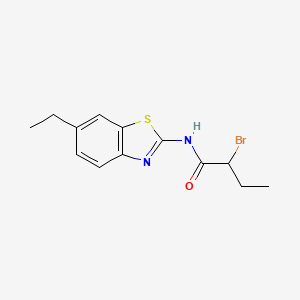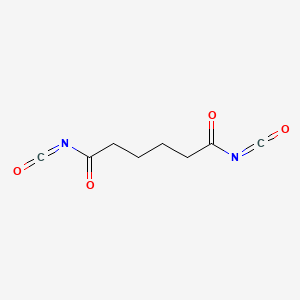
Hexanedioyl diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioyl diisocyanate, also known as 1,6-diisocyanatohexane, is an organic compound with the molecular formula C8H12N2O2. It is a colorless liquid that is primarily used in the production of polyurethanes. This compound is valued for its ability to form strong, durable polymers that are resistant to environmental degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanedioyl diisocyanate is typically synthesized through the phosgene process. This involves the reaction of hexamethylene diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas.
Industrial Production Methods: In industrial settings, this compound is produced using both phosgene and non-phosgene methods. The non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and urea methods. These methods are preferred due to the reduced environmental and health risks associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: Hexanedioyl diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis
Scientific Research Applications
Hexanedioyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes, which are essential in coatings, adhesives, and foams.
Biology: Utilized in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Employed in the production of medical devices and drug delivery systems.
Industry: Used in the manufacture of automotive parts, textiles, and construction materials
Mechanism of Action
The mechanism of action of hexanedioyl diisocyanate involves its reactivity with compounds containing active hydrogen atoms, such as alcohols and amines. The isocyanate groups (-NCO) react with these compounds to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Comparison with Similar Compounds
- Toluene Diisocyanate (TDI)
- Methylenediphenyl Diisocyanate (MDI)
- Isophorone Diisocyanate (IPDI)
Properties
CAS No. |
3998-31-0 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
hexanedioyl diisocyanate |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h1-4H2 |
InChI Key |
QCAZIGRWRGTARG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N=C=O)CC(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


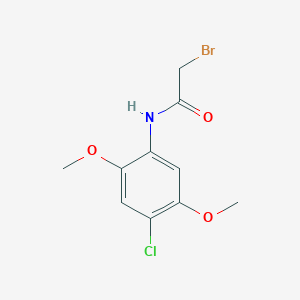
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

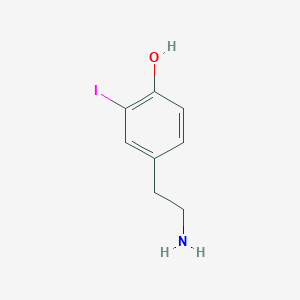
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

